5-Bromo-1-(4-chlorobenzyl)-1H-indazole

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

5-Bromo-1-(4-chlorobenzyl)-1H-indazole (CAS 1205548-58-8) is a heterocyclic small molecule featuring an indazole core substituted with a bromine atom at the 5-position and a 4-chlorobenzyl group at the 1-position. It is primarily utilized as a synthetic intermediate or building block in medicinal chemistry research.

Molecular Formula C14H10BrClN2
Molecular Weight 321.60 g/mol
Cat. No. B12227195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(4-chlorobenzyl)-1H-indazole
Molecular FormulaC14H10BrClN2
Molecular Weight321.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C=N2)Cl
InChIInChI=1S/C14H10BrClN2/c15-12-3-6-14-11(7-12)8-17-18(14)9-10-1-4-13(16)5-2-10/h1-8H,9H2
InChIKeyNZQXMOJNKNMFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(4-chlorobenzyl)-1H-indazole: Sourcing and Characterization Data for a Defined Indazole Scaffold


5-Bromo-1-(4-chlorobenzyl)-1H-indazole (CAS 1205548-58-8) is a heterocyclic small molecule featuring an indazole core substituted with a bromine atom at the 5-position and a 4-chlorobenzyl group at the 1-position [1]. It is primarily utilized as a synthetic intermediate or building block in medicinal chemistry research . The compound's molecular formula is C14H10BrClN2, and its molecular weight is 321.6 g/mol [2]. Predicted physicochemical properties include a density of 1.53±0.1 g/cm³ and a boiling point of 445.7±30.0 °C [3].

Why Generic Indazole Building Blocks Cannot Substitute for 5-Bromo-1-(4-chlorobenzyl)-1H-indazole in SAR and Synthetic Workflows


In-class substitution of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole with other indazole derivatives is not viable due to its unique dual-substitution pattern. The 5-bromo substituent is essential for enabling downstream functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a key step for diversifying the indazole core . Simultaneously, the 1-(4-chlorobenzyl) group imparts specific steric and lipophilic properties that cannot be replicated by simpler N-alkyl or N-aryl analogs, directly influencing the physicochemical profile and biological interactions of the final target molecules . Using an alternative indazole lacking either of these specific functional handles would fundamentally alter the synthetic pathway and the resulting compound's properties, leading to a failure in achieving the intended structural and functional outcomes.

Quantitative Differentiation of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole: Physical and Synthetic Utility Data vs. Key Comparators


Molecular Weight Comparison with Common 1-Substituted Indazole Analogs

5-Bromo-1-(4-chlorobenzyl)-1H-indazole exhibits a molecular weight of 321.6 g/mol [1]. This represents a 63% increase over the unsubstituted 1H-indazole (MW 118.14 g/mol) and a 63% increase over the mono-substituted comparator 5-bromo-1H-indazole (MW 197.03 g/mol) . The addition of the 4-chlorobenzyl group contributes significantly to the overall mass and lipophilicity.

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Predicted Lipophilicity (clogP) Advantage over Non-Halogenated Indazole Scaffolds

The introduction of the 4-chlorobenzyl group at the N1 position of the indazole ring is predicted to substantially increase the compound's lipophilicity (clogP) compared to non-substituted or N-alkylated analogs . While direct experimental logP data is not available, the compound's structure, which incorporates two hydrophobic moieties (bromine and chlorobenzyl), supports a significantly higher clogP value than that of 5-bromo-1H-indazole (clogP ~2.3) [1]. This alteration in lipophilicity is a key differentiator for scientists optimizing pharmacokinetic properties.

Drug Design ADME Lipophilicity

Synthetic Utility as a Dual-Functionalized Cross-Coupling Partner

5-Bromo-1-(4-chlorobenzyl)-1H-indazole possesses a single bromine atom at the 5-position, making it a defined substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations . In contrast, related compounds like 5-bromo-1H-indazole lack the N1 substituent and can lead to competitive N-arylation or require additional protection/deprotection steps [1]. The presence of both the bromo handle and the pre-installed 4-chlorobenzyl group streamlines synthetic routes by avoiding N-functionalization later in the sequence.

Organic Synthesis Cross-Coupling Building Blocks

Optimal Use Cases for 5-Bromo-1-(4-chlorobenzyl)-1H-indazole in Pharmaceutical and Chemical Research


Diversification of Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

The 5-bromo substituent on 5-Bromo-1-(4-chlorobenzyl)-1H-indazole is ideally suited for Pd-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl groups at the 5-position of the indazole core . This allows for the rapid generation of structurally diverse analogs for exploring structure-activity relationships (SAR) around the indazole ring in kinase inhibitor programs, where the 1-(4-chlorobenzyl) group is already fixed to optimize target engagement .

Lead Optimization for CNS-Targeted Therapeutics

The combination of a lipophilic 4-chlorobenzyl group and a bromine atom confers a predicted high clogP, making this scaffold a valuable starting point for optimizing compounds intended to penetrate the blood-brain barrier (BBB) . It can be used to synthesize analogs with enhanced passive permeability, a critical parameter for CNS drug discovery .

Efficient Synthesis of Orthogonally Functionalized Indazole Scaffolds

5-Bromo-1-(4-chlorobenzyl)-1H-indazole is a pre-functionalized building block that eliminates the need for late-stage N-alkylation. This is particularly advantageous in parallel synthesis or combinatorial chemistry settings where streamlined routes are essential . Its use reduces overall step count and increases the throughput of generating indazole-containing compound collections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-(4-chlorobenzyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.